8-Fluoroquinoline-5-carboxylic acid

カタログ番号 B1341930

CAS番号:

204782-93-4

分子量: 191.16 g/mol

InChIキー: GCKAHUABSFTSDF-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

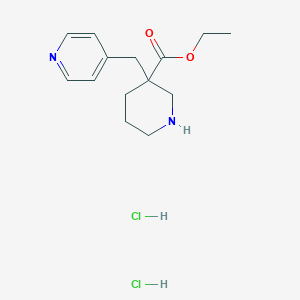

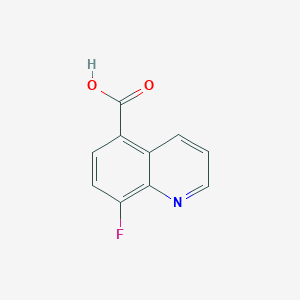

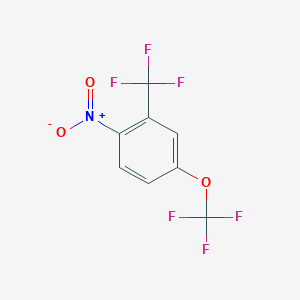

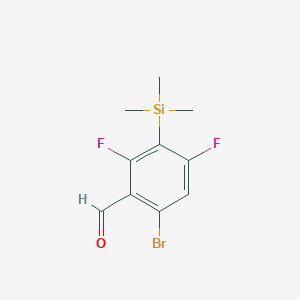

8-Fluoroquinoline-5-carboxylic acid is a chemical compound with the linear formula C10H6FNO2 . It has a molecular weight of 191.16 . The IUPAC name for this compound is 8-fluoro-5-quinolinecarboxylic acid .

Molecular Structure Analysis

The InChI code for 8-Fluoroquinoline-5-carboxylic acid is 1S/C10H6FNO2/c11-8-4-3-7(10(13)14)6-2-1-5-12-9(6)8/h1-5H,(H,13,14) . This code provides a specific description of the molecule’s structure, including the positions of the fluorine, nitrogen, and oxygen atoms in the quinoline ring.Physical And Chemical Properties Analysis

8-Fluoroquinoline-5-carboxylic acid is a solid at room temperature . For more specific physical and chemical properties, it is recommended to refer to the Material Safety Data Sheet (MSDS) or other technical documents provided by the manufacturer.科学的研究の応用

Antibacterial Applications

- Field : Medical Science

- Application Summary : Fluoroquinolones, including 8-Fluoroquinoline-5-carboxylic acid, are widely used as antibacterials . They exhibit a high level of antibacterial activity and a wide spectrum which surpass many antibiotics .

- Methods of Application : Fluoroquinolones inhibit bacterial DNA-gyrase, affecting bacteria reproduction . This allows them to be used for treatment of infectious diseases caused by strains resistant to many other classes of antibacterials .

- Results : The incorporation of fluorine atoms at C-6 and other positions of the benzene ring resulted in a remarkable improvement of antimicrobial properties .

Antitubercular Applications

- Field : Medical Science

- Application Summary : Arylated quinoline carboxylic acids (QCAs), including 8-Fluoroquinoline-5-carboxylic acid, have shown activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB) .

- Methods of Application : The study involved the synthesis, characterization, and in vitro screening of 48 QCAs .

- Results : Two QCA derivatives were found to be the best Mtb inhibitors. DNA gyrase inhibition was shown to be exhibited by both, with one illustrating better activity up to a 1 μM test concentration .

Synthesis of Other Compounds

- Field : Organic Chemistry

- Application Summary : 8-Fluoroquinoline-5-carboxylic acid can be used as a starting material in the synthesis of other organic compounds .

- Methods of Application : The specific methods of application would depend on the target compound. Generally, it involves various organic reactions such as condensation, substitution, or addition reactions .

- Results : The results would vary depending on the target compound. However, the use of 8-Fluoroquinoline-5-carboxylic acid as a starting material can potentially lead to the synthesis of a wide range of organic compounds .

Formation of Complexes with Metals

- Field : Inorganic Chemistry

- Application Summary : Fluoroquinolones, including 8-Fluoroquinoline-5-carboxylic acid, can form complexes with metals .

- Methods of Application : This involves mixing solutions of the fluoroquinolone and the metal ion, leading to the formation of a complex .

- Results : The formation of these complexes can have various applications, such as in catalysis or materials science .

Antimicrobial Applications

- Field : Medical Science

- Application Summary : Fluoroquinolones bearing the hydrazino group in position 5 appear to be effective antimicrobials towards a number of pathogenic microorganisms .

- Methods of Application : The specific methods of application would depend on the target microorganism. Generally, it involves the use of fluoroquinolones as part of a treatment regimen .

- Results : These fluoroquinolones have shown good solubility in water relative to other fluoroquinolones, and have demonstrated more activity against certain microorganisms .

Electrophilic Substitution

- Field : Organic Chemistry

- Application Summary : Quinolines, including 8-Fluoroquinoline-5-carboxylic acid, can undergo electrophilic substitution .

- Methods of Application : This involves the reaction of the quinoline with an electrophile, leading to the formation of a substituted product .

- Results : The substitution can occur at various positions on the quinoline ring, leading to a mixture of products .

Safety And Hazards

特性

IUPAC Name |

8-fluoroquinoline-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-8-4-3-7(10(13)14)6-2-1-5-12-9(6)8/h1-5H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCKAHUABSFTSDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592557 |

Source

|

| Record name | 8-Fluoroquinoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Fluoroquinoline-5-carboxylic acid | |

CAS RN |

204782-93-4 |

Source

|

| Record name | 8-Fluoroquinoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

276862-85-2

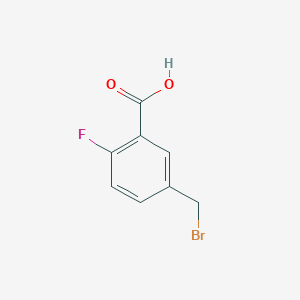

5-(Bromomethyl)-2-fluorobenzoic acid

773100-76-8

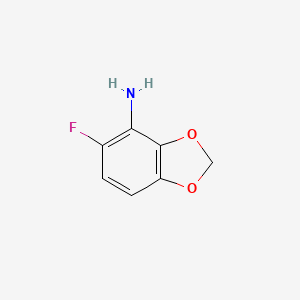

5-Fluoro-1,3-benzodioxol-4-amine

492444-04-9

![1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1341849.png)

![1-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)-N-methylmethanamine](/img/structure/B1341874.png)